[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
CAS No.: 1021024-91-8
Cat. No.: VC4899174
Molecular Formula: C19H15F2NO5
Molecular Weight: 375.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021024-91-8 |
|---|---|
| Molecular Formula | C19H15F2NO5 |
| Molecular Weight | 375.328 |
| IUPAC Name | [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate |
| Standard InChI | InChI=1S/C19H15F2NO5/c1-24-14-3-5-15(6-4-14)25-11-19(23)26-10-13-9-18(27-22-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3 |
| Standard InChI Key | BTXSQDKIWGAGJS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Introduction
Synthesis Pathway
The compound can be synthesized through a multi-step process involving:
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Oxazole Formation: The oxazole ring is typically synthesized via cyclization reactions involving nitriles or amidoximes.
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Esterification: The methoxyphenoxyacetic acid can be esterified with an alcohol derivative of the oxazole intermediate.
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Fluorination: Introduction of fluorine atoms into the phenyl ring can be achieved using electrophilic fluorinating agents.
Spectroscopic Characterization
To confirm the compound's structure, the following techniques are commonly employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments within the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Detects functional groups such as esters (C=O stretch around 1735 cm⁻¹) and ethers (C-O stretch).
Biological Activity and Applications
Compounds with similar structural motifs (difluorophenyl groups and oxazole rings) have been explored for various biological activities:
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Antimicrobial Properties: Oxazole derivatives often exhibit antibacterial or antifungal activity due to their ability to interact with microbial enzymes or DNA.
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Anti-inflammatory Effects: Fluorinated aromatic compounds are known for their potential as anti-inflammatory agents.
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Drug Development: The ester functionality allows for modifications that improve pharmacokinetics or bioavailability.
Potential Applications in Research
This compound could serve as:
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A scaffold for designing new pharmaceuticals targeting enzymes or receptors.
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A probe in chemical biology to study fluorinated aromatic interactions.
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A starting material for synthesizing derivatives with enhanced biological activity.
Comparison to Similar Compounds
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